molecular formula C14H18O3 B3050972 Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- CAS No. 301225-03-6

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)-

Cat. No.: B3050972
CAS No.: 301225-03-6
M. Wt: 234.29 g/mol
InChI Key: YTEZMDGBLDRGTN-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- is an organic compound with the molecular formula C14H18O3 . This compound is characterized by the presence of a benzene ring, a propanoic acid group, and an ethenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- involves several steps, typically starting with the preparation of the benzene ring and subsequent functionalization to introduce the ethenyl and methylethoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- can be compared with other similar compounds, such as:

The uniqueness of Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- lies in its specific functional groups and the resulting chemical behavior, making it suitable for a variety of specialized applications.

Properties

IUPAC Name

3-(3-ethenyl-4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-12-9-11(6-8-14(15)16)5-7-13(12)17-10(2)3/h4-5,7,9-10H,1,6,8H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEZMDGBLDRGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CCC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609920
Record name 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301225-03-6
Record name 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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